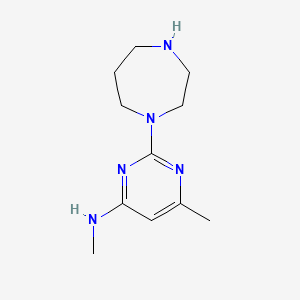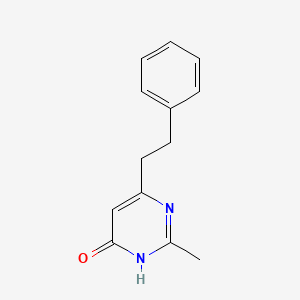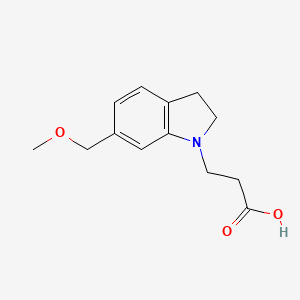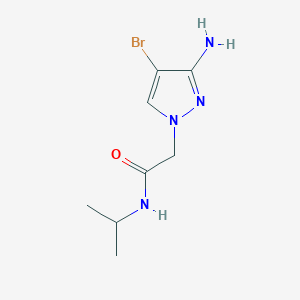
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C13H14N2O. It is known for its applications in various fields of scientific research, particularly in the synthesis of biologically active compounds. The compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a tetrahydronaphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 1,2,3,4-tetrahydronaphthalen-1-amine with methyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature or with gentle heating to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent-free methods and the use of catalysts can also be employed to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The active hydrogen on the acetamide group can take part in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines and hydrazines, which can react with the cyano group.
Condensation Agents: Such as aldehydes and ketones, which can react with the acetamide group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development .
Scientific Research Applications
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its ability to undergo various chemical reactions to form bioactive compounds. The cyano and acetamide groups play crucial roles in these reactions, enabling the formation of heterocyclic structures that can interact with biological targets. The specific molecular targets and pathways involved depend on the nature of the bioactive compounds formed .
Comparison with Similar Compounds
Similar Compounds
- N-Cyano-N-(2-pyridyl)acetamide
- N-Cyano-N-(2-phenyl)acetamide
- N-Cyano-N-(2-thienyl)acetamide
Uniqueness
N-Cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is unique due to the presence of the tetrahydronaphthalene ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14N2O |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
N-cyano-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
InChI |
InChI=1S/C13H14N2O/c1-10(16)15(9-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,13H,4,6,8H2,1H3 |
InChI Key |
OSOGUMZWODYTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C#N)C1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)

![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342057.png)








